![molecular formula C15H20N4O3S B2716140 3-[3-(Dimethylsulfamoylamino)phenyl]-6-propoxypyridazine CAS No. 1171096-95-9](/img/structure/B2716140.png)
3-[3-(Dimethylsulfamoylamino)phenyl]-6-propoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[3-(Dimethylsulfamoylamino)phenyl]-6-propoxypyridazine, also known as DMSPP, is a pyridazine derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied for its unique properties and mechanism of action, which make it a promising candidate for use in scientific research.
Scientific Research Applications
Anticancer Applications
A study involving the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to the chemical structure of interest, demonstrated significant antitumor activity. Specifically, compounds in this category were tested against the MCF-7 human breast adenocarcinoma cell line, with some showing potent inhibitory activity, highlighting the potential of these compounds in anticancer therapy (Abdellatif et al., 2014).
Antimicrobial Applications
Research focusing on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, akin to the query compound, revealed their suitability as antibacterial agents. This work resulted in the discovery of compounds with high antibacterial activity, underscoring the relevance of such chemical structures in developing new antimicrobial solutions (Azab et al., 2013).
Anti-inflammatory and Analgesic Applications
Investigations into novel 4,6-dimethoxy-5-(heterocycles)benzofuran derivatives, which share a structural similarity with the query compound, showcased significant anti-inflammatory, analgesic, and anticonvulsant activities. These findings suggest the potential application of such compounds in treating inflammatory conditions, pain, and epilepsy (El-Sawy et al., 2014).
Herbicidal Activities
A study on 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, sharing a core structure with the compound , revealed strong herbicidal activities. This research indicates the potential of such compounds in agricultural applications, providing an effective means of weed control (Xu et al., 2012).
properties
IUPAC Name |
3-[3-(dimethylsulfamoylamino)phenyl]-6-propoxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-4-10-22-15-9-8-14(16-17-15)12-6-5-7-13(11-12)18-23(20,21)19(2)3/h5-9,11,18H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDZTUIHMFGCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Dimethylsulfamoylamino)phenyl]-6-propoxypyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(sec-butyl)-N2-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2716057.png)
![5-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2716060.png)
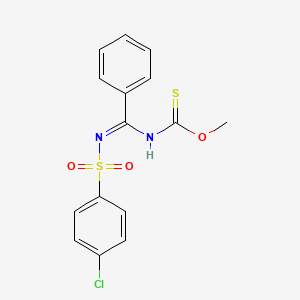

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716065.png)
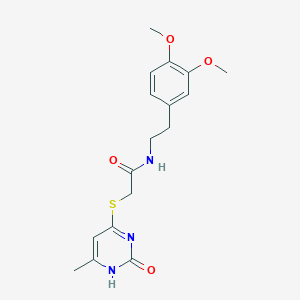
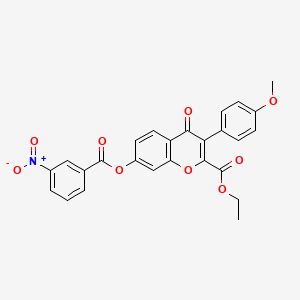
![2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2716070.png)
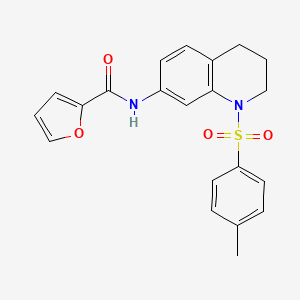
![1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2716073.png)
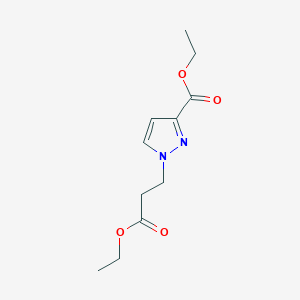
![2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2716077.png)

![N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2716079.png)